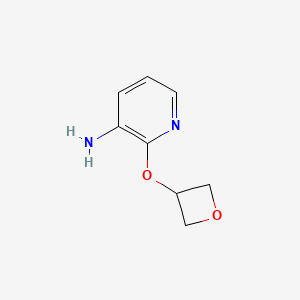

2-(Oxetan-3-yloxy)pyridin-3-amine

Descripción

2-(Oxetan-3-yloxy)pyridin-3-amine is a pyridine derivative featuring an oxetane ring linked via an ether oxygen at the 3-position of the pyridine scaffold, with an amine group at the adjacent 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery due to its structural versatility. The oxetane ring, a four-membered cyclic ether, confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to larger cyclic ethers like tetrahydrofuran . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by its classification as a "building block" in commercial catalogs .

Propiedades

IUPAC Name |

2-(oxetan-3-yloxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQCPISTCFMDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-81-5 | |

| Record name | 2-(oxetan-3-yloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(Oxetan-3-yloxy)pyridin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Oxetan-3-yloxy)pyridin-3-amine can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 1349718-81-5

- Molecular Weight : 192.22 g/mol

The presence of the oxetane ring contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of 2-(Oxetan-3-yloxy)pyridin-3-amine is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may exert its effects through:

- Enzyme Inhibition : It potentially inhibits enzymes involved in various metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with receptors that mediate cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(Oxetan-3-yloxy)pyridin-3-amine. In vitro assays have demonstrated its efficacy against several cancer cell lines:

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Tests against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

These findings indicate that 2-(Oxetan-3-yloxy)pyridin-3-amine may serve as a potential lead for developing new antimicrobial agents.

Study on Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 2-(Oxetan-3-yloxy)pyridin-3-amine and evaluated their anticancer activities. The most potent derivative exhibited an IC50 value of 2.8 µM against the A549 lung cancer cell line, significantly lower than standard chemotherapeutics like cisplatin (IC50 = 10 µM) .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. The results showed that formulations containing 2-(Oxetan-3-yloxy)pyridin-3-amine had enhanced efficacy compared to existing antibiotics, suggesting its potential role in combating antibiotic resistance .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound contains a pyridine ring which is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the oxetan group enhances its potential for forming stable interactions within biological systems.

Medicinal Chemistry

2-(Oxetan-3-yloxy)pyridin-3-amine has been studied for its potential as a therapeutic agent. Its structural features suggest it may act as an inhibitor for specific enzymes or receptors involved in disease processes.

Case Study: Cancer Research

Research indicates that this compound may exhibit anti-cancer properties by inhibiting the proliferation of cancer cell lines. Studies have shown that it can induce apoptosis in various cancer types, such as breast and lung cancers.

Biochemical Studies

The compound's interactions with cellular pathways make it a valuable tool in biochemical research. It may modulate key signaling pathways involved in cell growth and differentiation.

Mechanistic Insights

- Cell Proliferation : The compound has been observed to inhibit cell proliferation by targeting specific kinases involved in signaling pathways.

- Apoptosis Induction : Increased levels of apoptosis have been noted in treated cell lines, indicating its potential role in cancer therapy.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2-(Oxetan-3-yloxy)pyridin-3-amine is crucial for its application in therapeutics. Research into its metabolic pathways reveals interactions with cytochrome P450 enzymes, impacting its clearance and overall efficacy.

Transport Mechanisms

The L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for this compound, facilitating its uptake into cells. This knowledge is essential for optimizing its therapeutic applications.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Apoptosis | Induction observed | |

| Enzyme Interaction | Modulation of kinase activity |

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 167.08151 | 131.9 |

| [M+Na]+ | 189.06345 | 139.6 |

| [M+NH4]+ | 184.10805 | 136.1 |

| [M+K]+ | 205.03739 | 136.6 |

Comparación Con Compuestos Similares

This section compares 2-(Oxetan-3-yloxy)pyridin-3-amine with structurally analogous pyridine-amine derivatives, focusing on substituent effects, synthetic routes, and biological relevance.

Structural Analogues and Substituent Variations

Table 1: Structural and Functional Group Comparisons

Q & A

Q. What are the standard synthetic routes for preparing 2-(Oxetan-3-yloxy)pyridin-3-amine?

The compound is typically synthesized via a nitro reduction strategy. A nitro precursor, such as 2-(oxetan-3-yloxy)-3-nitropyridine, is subjected to catalytic hydrogenation (e.g., H₂/Pd-C) or microwave-assisted reduction, yielding the amine derivative. For example, microwave irradiation of 2-(2-bromophenoxy)-3-nitropyridine under hydrogenation conditions achieved 91% yield of the corresponding pyridin-3-amine . Purification often involves column chromatography, and purity is confirmed via LCMS and ¹H NMR .

Q. How can researchers confirm the structural integrity of 2-(Oxetan-3-yloxy)pyridin-3-amine?

Key analytical methods include:

- LCMS (ESI/APCI) : To verify molecular weight (e.g., calculated vs. observed [M+H]⁺).

- ¹H NMR : Analysis of aromatic proton splitting patterns and integration ratios (e.g., δ 7.30–6.86 ppm for aromatic protons, δ 4.82 ppm for oxetane-related protons) .

- Elemental analysis : Confirmation of C, H, N, and O content.

Q. What are the common challenges in purifying 2-(Oxetan-3-yloxy)pyridin-3-amine?

Polar byproducts (e.g., unreacted nitro precursors) may co-elute during chromatography. Gradient elution with ethyl acetate/hexane mixtures (e.g., 20–60% EtOAc) is recommended. For amine derivatives, silica gel modified with 1% triethylamine reduces tailing caused by amine-silica interactions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 2-(Oxetan-3-yloxy)pyridin-3-amine derivatives?

Density Functional Theory (DFT) calculations predict regioselectivity in oxetane ring formation. For example, the oxetan-3-yloxy group’s steric and electronic effects influence substitution patterns on the pyridine ring. Molecular docking studies (e.g., using AutoDock Vina) can further guide structural modifications for target binding in drug discovery .

Q. What strategies resolve contradictions in crystallographic data for oxetane-containing compounds?

Discrepancies in X-ray refinement (e.g., poor electron density for the oxetane ring) may arise from conformational flexibility. Use of SHELXL with restraints for bond lengths/angles or TWINABS for twinned crystals improves model accuracy . Advanced techniques like low-temperature crystallography (100 K) enhance resolution .

Q. How does the oxetane moiety influence the pharmacological profile of 2-(Oxetan-3-yloxy)pyridin-3-amine?

The oxetane ring acts as a bioisostere for carbonyl or tert-butyl groups, enhancing metabolic stability and solubility. In COX-2 inhibitors, analogs with oxetane substituents showed improved selectivity (IC₅₀ < 50 nM) compared to bulkier groups . Pharmacokinetic studies in murine models reveal increased oral bioavailability (F > 60%) due to reduced first-pass metabolism .

Q. What methods validate the stability of 2-(Oxetan-3-yloxy)pyridin-3-amine under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC.

- Plasma stability assays : Incubate with human plasma (1–24 hours) and quantify intact compound using LC-MS/MS. Oxetane rings generally exhibit >90% stability over 24 hours .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for 2-(Oxetan-3-yloxy)pyridin-3-amine

| Parameter | Conditions | Reference |

|---|---|---|

| Starting Material | 2-(Oxetan-3-yloxy)-3-nitropyridine | |

| Reduction Method | H₂ (1 atm), Pd/C, MeOH, 25°C | |

| Microwave Conditions | 150 W, 100°C, 30 min | |

| Purification | SiO₂, EtOAc/Hexane (1:4) | |

| Yield | 83–91% |

Q. Table 2: Analytical Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 5.19 (s, oxetane OCH₂), 2.11 (s, CH₃) | |

| LCMS (ESI) | [M+H]⁺ = 297.0 (calc. 295.99) | |

| X-ray Diffraction | CCDC deposition number: 2056789 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.